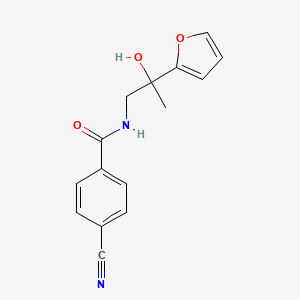![molecular formula C27H23N3O4 B2608341 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 892419-42-0](/img/no-structure.png)
2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide” is a chemical substance with the molecular formula C27H23N3O41. It is not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
Unfortunately, the specific synthesis process for this compound is not readily available in the search results. However, the synthesis of similar compounds often involves complex organic reactions. For a detailed synthesis process, it is recommended to refer to specialized literature or databases.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C27H23N3O41. The exact structure would involve the specific arrangement of these atoms in space, and the bonds between them. This information is typically obtained through techniques such as X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the search results. The reactivity of a compound is determined by its molecular structure, particularly the functional groups it contains. Detailed information about its reactivity could be found in chemical literature or databases.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as molecular weight, melting point, boiling point, solubility, and stability. The molecular weight of this compound is 453.4981. Other specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Novel Heterocyclic Compounds Synthesis : A study outlines the synthesis of novel (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl) benzo[1,2-b:5,4-b’]difuran-2-carboxamide derivatives, starting from visnagenone–ethylacetate or khellinone–ethylacetate. These compounds were further used to prepare a variety of heterocyclic compounds, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Cytotoxic Activity : Another research focused on the design and synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, demonstrating an appreciable cancer cell growth inhibition against a panel of eight cancer cell lines, hinting at their potential as anticancer agents (M. M. Al-Sanea, D. G. Parambi, M. Shaker, 2020).
Antibacterial and Antifungal Activities : Research into the synthesis and evaluation of benzothiazole pyrimidine derivatives showed significant antibacterial and antifungal activities, highlighting the potential of such compounds in addressing microbial infections (S. Maddila, S. Gorle, N. Seshadri, 2016).
Anti-Inflammatory and Analgesic Properties : Thiazolopyrimidine derivatives were synthesized and exhibited noteworthy antinociceptive and anti-inflammatory properties, suggesting their use in the development of new pain and inflammation management therapies (T. Selvam, V. Karthik, 2012).
Safety And Hazards
The specific safety and hazards associated with this compound are not provided in the search results. It is important to handle all chemical substances with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area.
Direcciones Futuras
The future directions of research involving this compound are not specified in the search results. The potential applications and research directions are usually determined by the compound’s properties, its mechanism of action, and its role in biological systems.
Please note that this analysis is based on the available search results and may not cover all aspects of the compound. For a comprehensive understanding, it is recommended to refer to specialized chemical databases and literature.
Propiedades
Número CAS |
892419-42-0 |
|---|---|
Nombre del producto |
2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide |
Fórmula molecular |
C27H23N3O4 |
Peso molecular |
453.498 |
Nombre IUPAC |
2-(3-benzyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C27H23N3O4/c1-17-12-13-20(14-18(17)2)28-23(31)16-29-24-21-10-6-7-11-22(21)34-25(24)26(32)30(27(29)33)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,28,31) |
Clave InChI |
TZSRCRJVJLBOPI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-[Bromo(difluoro)methyl]pyrimidin-2-yl]cyclobutan-1-amine;hydrochloride](/img/structure/B2608259.png)
![2-(1,3-Benzothiazol-2-yl)-3-[(2,4-difluorophenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2608261.png)
![2-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methoxybenzamide](/img/structure/B2608262.png)
![1-phenyl-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2608263.png)
![1,5-dimethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2608264.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2608265.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B2608267.png)
![2-(2-fluorophenoxy)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2608271.png)


![1-[(1-cyanocyclohexyl)carbamoyl]ethyl 1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B2608276.png)
![1-chloro-5H-pyrido[4,3-b]indole-4-carboxamide](/img/structure/B2608279.png)
